molecular formula C10H10O2 B12587535 (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 651013-85-3

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B12587535
CAS No.: 651013-85-3
M. Wt: 162.18 g/mol
InChI Key: LPZTWGCXJIQDGK-ZETCQYMHSA-N
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Description

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

CAS No.

651013-85-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m0/s1

InChI Key

LPZTWGCXJIQDGK-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C1=O)CO

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CO

Origin of Product

United States

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